Anhydroecgonine

Description

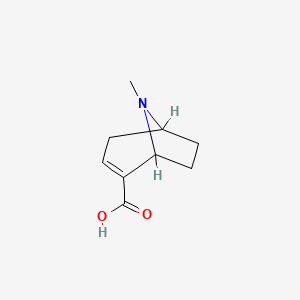

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

127379-23-1 |

|---|---|

Formule moléculaire |

C9H13NO2 |

Poids moléculaire |

167.20 g/mol |

Nom IUPAC |

8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C9H13NO2/c1-10-6-2-4-7(9(11)12)8(10)5-3-6/h4,6,8H,2-3,5H2,1H3,(H,11,12) |

Clé InChI |

HZGRVVUQEIBCMS-UHFFFAOYSA-N |

SMILES canonique |

CN1C2CCC1C(=CC2)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Anhydroecgonine Methyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroecgonine methyl ester (AEME), also known as methylecgonidine, is a unique pyrolysis product formed during the smoking of crack cocaine. Its presence in biological samples serves as a definitive biomarker for this specific route of cocaine administration. Beyond its role as a forensic marker, AEME exhibits distinct pharmacological and toxicological properties, primarily acting as a partial agonist at M1 and M3 muscarinic cholinergic receptors. This activity contributes to its observed neurotoxicity and cardiovascular effects, distinguishing its pharmacological profile from that of cocaine. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for AEME. It further explores its metabolism, pharmacological actions, and the associated signaling pathways, offering a critical resource for researchers in toxicology, pharmacology, and drug development.

Chemical Structure and Identification

This compound methyl ester is a tropane (B1204802) alkaloid derived from the dehydration and methylation of ecgonine (B8798807), a primary metabolite of cocaine. Chemically, it is the methyl ester of this compound.

Chemical Name (IUPAC): Methyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate[1][2]

Synonyms: Methylecgonidine, AEME, Anhydromethylecgonine[1][3]

Chemical Formula: C₁₀H₁₅NO₂[1][3][4][5]

Molecular Weight: 181.23 g/mol [1][5]

Chemical Structure:

Caption: Chemical structure of this compound Methyl Ester.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | [1][3][4][5] |

| Molecular Weight | 181.23 g/mol | [1][5] |

| Physical Description | Typically a colorless oil or white crystalline solid. | [4] |

| Solubility | Soluble in organic solvents such as acetonitrile (B52724), ethanol, and chloroform. Limited solubility in water. | [4] |

| λmax | 218 nm | [3] |

| Stability | Undergoes degradation at room temperature and in basic conditions (pH > 5). Shows greater stability when stored at -80°C with esterase inhibitors. |

Experimental Protocols

Synthesis of this compound Methyl Ester

AEME can be synthesized from either cocaine or ecgonine hydrochloride. The following protocol is a common method involving the dehydration of ecgonine followed by esterification.

Workflow for AEME Synthesis:

Caption: General workflow for the synthesis of AEME.

Detailed Methodology:

-

Dehydration of Ecgonine Hydrochloride:

-

Ecgonine hydrochloride is refluxed in concentrated hydrochloric acid. This step facilitates the dehydration of the ecgonine molecule to form this compound hydrochloride.

-

The reaction progress can be monitored by techniques such as ¹H NMR to confirm the disappearance of the carbinol proton signal of ecgonine.

-

Upon completion, the crude this compound hydrochloride can be recrystallized to improve purity.

-

-

Esterification of this compound Hydrochloride:

-

The resulting this compound hydrochloride is then subjected to esterification. A common method involves heating in 2.0M methanolic hydrogen chloride.

-

This reaction converts the carboxylic acid group to a methyl ester.

-

After the reaction, the solvent is removed, and the hydrochloride salt is neutralized to yield this compound methyl ester, often as a colorless oil that may not require further purification.

-

Analytical Methods for Quantification

The detection and quantification of AEME in biological matrices are crucial for forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

General Workflow for AEME Analysis in Biological Samples:

Caption: Workflow for AEME analysis in biological samples.

GC-MS Protocol Outline:

-

Sample Preparation: Biological samples like urine or hair hydrolysate undergo a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes.

-

Derivatization: The extract is often derivatized, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to improve chromatographic properties and thermal stability.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used for separation. The mass spectrometer is operated in selected ion monitoring (SIM) mode for sensitive and specific detection of AEME and its internal standard.

LC-MS/MS Protocol Outline:

-

Sample Preparation: Similar to GC-MS, sample preparation involves extraction from the biological matrix, often using SPE.

-

Chromatographic Separation: The extract is injected into an LC system, typically with a C18 or other suitable reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol) is used for separation.

-

MS/MS Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for the quantification of AEME.

Metabolism and Pharmacokinetics

AEME is primarily metabolized in the liver. It has a relatively short half-life of approximately one hour. The primary metabolic pathway involves hydrolysis of the methyl ester group to form this compound (ecgonidine). In the presence of ethanol, AEME can undergo transesterification to form this compound ethyl ester (AEEE).

Metabolic Pathways of AEME:

References

Anhydroecgonine: A Technical Guide on its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroecgonine, and more specifically its metabolite this compound methyl ester (AEME), is a significant pyrolysis product of crack cocaine. While structurally related to cocaine, its mechanism of action in the central nervous system (CNS) diverges significantly, presenting a unique pharmacological profile characterized by potent neurotoxicity. This technical guide provides an in-depth analysis of the core mechanisms of this compound's action, focusing on its interaction with neurotransmitter systems, downstream signaling pathways, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: A Departure from Cocaine

Unlike cocaine, which primarily exerts its psychoactive effects by inhibiting monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)—current research indicates that this compound's primary mechanism in the CNS is not mediated by direct, high-affinity binding to these transporters. Instead, its actions are predominantly driven by its interaction with the cholinergic system.

Cholinergic System Modulation

This compound methyl ester (AEME) has been identified as a modulator of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] It functions as a partial agonist at M1 and M3 mAChR subtypes and as an antagonist at the M2, M4, and M5 subtypes.[2][3] This interaction with M1 and M3 receptors is critical to its neurotoxic effects. Activation of these Gq-coupled receptors leads to the activation of phospholipase C, subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels.[3] This cascade is believed to be a primary initiator of AEME-induced neuronal damage. The neurotoxicity of AEME in hippocampal neurons can be prevented by the non-selective muscarinic antagonist, atropine, as well as by selective M1 and M3 antagonists, underscoring the central role of this pathway.[2][3][4]

Indirect Influence on the Dopaminergic System

While AEME does not appear to bind directly to the dopamine transporter, it significantly potentiates the effects of cocaine on the dopaminergic system. When co-administered with cocaine in animal models, AEME leads to a greater increase in dopamine levels in the caudate-putamen and nucleus accumbens than cocaine alone. This potentiation is thought to be an indirect effect mediated by the cholinergic system. Cholinergic interneurons in the striatum can modulate dopamine release through nicotinic acetylcholine receptors located on dopaminergic terminals.[5][6][7] By acting on muscarinic receptors, AEME may influence the activity of these cholinergic interneurons, thereby amplifying cocaine-induced dopamine release.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinities and neurotoxic concentrations of this compound methyl ester (AEME) and cocaine.

Table 1: Muscarinic Receptor Binding Affinities of AEME

| Receptor Subtype | AEME Kᵢ (nM) | AEME Activity |

| M₁ | 1,637 ± 254 | Partial Agonist |

| M₂ | 733 ± 103 | Antagonist |

| M₃ | 3,121 ± 385 | Partial Agonist |

| M₄ | 1,221 ± 143 | Antagonist |

| M₅ | 1,157 ± 117 | Antagonist |

| Data from competitive binding assays with L-[N-methyl-³H]scopolamine in CHO cells expressing rat mAChR subtypes.[2] |

Table 2: Neurotoxicity in Rat Primary Hippocampal Cell Cultures

| Compound | Assay | Endpoint | Value | Exposure Time |

| AEME | MTT | LC₅₀ | ~1 mM | 48 hours |

| Cocaine | MTT | LC₅₀ | ~2 mM | 48 hours |

| AEME (1 mM) + Cocaine (2 mM) | MTT | % Cell Viability | 32.6 ± 1.8% | 48 hours |

| Data from in vitro neurotoxicity studies.[1][8] |

Table 3: Effects on Oxidative Stress Markers in Hippocampal Cell Cultures

| Treatment | Parameter | Effect | Exposure Time |

| AEME (1 mM) | Malondialdehyde (MDA) Levels | 29.9% increase | 48 hours |

| Cocaine (2 mM) | Malondialdehyde (MDA) Levels | 40.0% increase | 48 hours |

| AEME + Cocaine | Malondialdehyde (MDA) Levels | 95.7% increase | 48 hours |

| AEME (1 mM) | Glutathione Peroxidase (GPx) Activity | 23.3% decrease | 3 hours |

| Cocaine (2 mM) | Glutathione Peroxidase (GPx) Activity | 26.9% decrease | 3 hours |

| AEME (1 mM) | Glutathione Reductase (GR) Activity | 27.4% decrease | 3 hours |

| Cocaine (2 mM) | Glutathione Reductase (GR) Activity | 38.4% decrease | 3 hours |

| Data from in vitro studies on oxidative stress. |

Signaling Pathways and Experimental Workflows

AEME-Induced Neurotoxic Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by AEME binding to M1/M3 muscarinic receptors, leading to apoptosis.

Caption: AEME-induced neurotoxic signaling cascade in hippocampal neurons.

Cholinergic Regulation of Dopamine Release

This diagram illustrates the mechanism by which acetylcholine (and potentially AEME through its cholinergic activity) can modulate dopamine release from presynaptic terminals.

Caption: Cholinergic modulation of presynaptic dopamine release.

Experimental Workflow for In Vitro Neurotoxicity Assessment

The workflow for assessing the neurotoxicity of AEME and cocaine in primary neuronal cultures is depicted below.

Caption: Workflow for in vitro neurotoxicity and apoptosis assays.

Detailed Experimental Protocols

Muscarinic Receptor Binding Assay

-

Objective: To determine the binding affinity of AEME for mAChR subtypes.

-

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing individual rat M1-M5 mAChR subtypes are cultured under standard conditions.

-

Membrane Preparation: Cells are harvested, homogenized in a buffer, and centrifuged to pellet the cell membranes. The final pellet is resuspended in an appropriate assay buffer.

-

Competition Binding Assay: Membranes are incubated with a radiolabeled muscarinic antagonist (e.g., L-[N-methyl-³H]scopolamine) at a fixed concentration and varying concentrations of AEME.

-

Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand. Filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of AEME that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated using the Cheng-Prusoff equation.[2]

-

In Vitro Neurotoxicity Assessment (MTT Assay)

-

Objective: To assess cell viability by measuring mitochondrial metabolic activity.

-

Methodology:

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18-19 rat brains and cultured in 96-well plates for 7-8 days.

-

Treatment: Culture medium is replaced with medium containing various concentrations of AEME, cocaine, or a combination of both. Control wells receive vehicle only.[8]

-

Incubation: Cells are incubated for specified periods (e.g., 24 or 48 hours).[8]

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Quantification: The absorbance of the purple solution is measured using a microplate reader at approximately 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control. The LC₅₀ (lethal concentration 50%) is calculated from the concentration-response curve.[8][9]

-

Caspase Activity Assay

-

Objective: To quantify the activity of executioner caspases (e.g., caspase-3) as a marker of apoptosis.

-

Methodology:

-

Cell Culture and Treatment: Primary hippocampal neurons are cultured and treated with AEME and/or cocaine for specific time points (e.g., 3, 6, 12 hours).[4][10]

-

Cell Lysis: After treatment, cells are washed and lysed with a specific lysis buffer to release intracellular contents, including caspases.

-

Assay Reaction: The cell lysate is incubated with a colorimetric or fluorometric substrate specific for the caspase of interest (e.g., DEVD-pNA for caspase-3). The activated caspase in the lysate cleaves the substrate, releasing a chromophore (pNA) or fluorophore.

-

Quantification: The amount of released chromophore or fluorophore is measured using a microplate reader at the appropriate wavelength (e.g., 405 nm for pNA).[11][12]

-

Data Analysis: Caspase activity is typically expressed as a fold-change relative to the untreated control group.

-

Conclusion

The mechanism of action of this compound in the central nervous system is fundamentally different from that of its parent compound, cocaine. Its primary interaction with the cholinergic system, particularly as a partial agonist at M1 and M3 muscarinic receptors, initiates a cascade of events leading to significant neurotoxicity and oxidative stress. While it does not appear to directly inhibit monoamine transporters, its cholinergic activity may indirectly potentiate the dopaminergic effects of cocaine, potentially contributing to the severe dependence and neurobiological consequences associated with crack cocaine use. This distinct pharmacological profile underscores the importance of considering cocaine's pyrolysis products in understanding the full spectrum of its effects and in developing targeted therapeutic strategies for addiction and neurotoxicity.

References

- 1. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of this compound methyl ester, a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of this compound methyl ester, a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurotoxicity of this compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cholinergic modulation of dopamine release drives effortful behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A feud that wasn’t: acetylcholine evokes dopamine release in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

Anhydroecgonine: A Pyrolytic Fingerprint of Crack Cocaine and a Neurotoxic Contributor

An in-depth guide on the discovery, historical context, and scientific significance of anhydroecgonine in cocaine research.

Introduction

In the landscape of illicit drug research, the focus has predominantly been on the primary psychoactive compounds. However, the route of administration can significantly alter the chemical profile of a consumed substance, leading to the formation of unique byproducts with their own pharmacological and toxicological properties. One of the most significant examples of this phenomenon is the formation of this compound methyl ester (AEME) from the pyrolysis of cocaine, the primary psychoactive component of crack cocaine. This technical guide provides a comprehensive overview of the discovery of this compound, its historical context in cocaine research, its quantitative analysis in biological matrices, and the experimental protocols used for its study. Furthermore, it delves into the signaling pathways affected by this compound, offering a deeper understanding of its role in the pathophysiology of crack cocaine use.

Discovery and Historical Context

This compound, chemically known as this compound methyl ester (AEME) or methylecgonidine, was first identified as a unique pyrolysis product of cocaine in the context of analyzing samples from individuals who smoked "crack" cocaine. Its discovery was a pivotal moment in forensic toxicology and drug research, as it provided a specific biomarker to distinguish the use of smoked cocaine from other routes of administration, such as insufflation or injection.

The emergence of crack cocaine in the 1980s presented a new challenge for analytical chemists and toxicologists. While the detection of cocaine and its primary metabolite, benzoylecgonine, confirmed cocaine use, it did not provide information about how the drug was consumed. Researchers hypothesized that the high temperatures involved in smoking crack cocaine would lead to the thermal degradation of the cocaine molecule, resulting in the formation of distinct chemical entities.

Early research focused on identifying these pyrolysis products. Through in-vitro experiments simulating the smoking of cocaine, scientists consistently observed the formation of AEME as a major thermal decomposition product.[1] Subsequent studies confirmed the presence of AEME in the urine of individuals who had smoked cocaine, while it was absent or present in negligible amounts in the urine of those who had used cocaine intravenously or intranasally.[1][2] This established AEME as a reliable urinary marker for crack cocaine use.

The historical significance of AEME's discovery lies in its contribution to a more nuanced understanding of the pharmacological and toxicological consequences of crack cocaine abuse. Initially considered merely a biomarker, subsequent research revealed that AEME is not an inert byproduct but possesses its own distinct and potent biological activities, including significant neurotoxicity that can exceed that of cocaine itself.[3][4][5]

Quantitative Data

The quantification of this compound in various biological specimens is crucial for both forensic investigations and clinical research. The following tables summarize key quantitative data related to AEME.

Table 1: Formation of this compound from Cocaine Pyrolysis

| Temperature Range (°C) | Cocaine Conversion to AEME (%) | Reference |

| 255 - 420 | 50 - 80 | [3] |

| 650 | > 80 | [3] |

Table 2: Concentration of this compound in Biological Samples of Crack Cocaine Users

| Biological Matrix | Concentration Range | Reference |

| Urine | 5 - 1477 ng/mL | [6] |

| Saliva | 5 - 18 ng/mL | [6] |

| Sweat | 53 ng/patch (in one case of overdose) | [6] |

| Hair | 0.20 - 21.56 ng/mg | [6] |

Table 3: Urinary Excretion of this compound in Human Subjects After Cocaine Administration

| Route of Administration | Dose | Mean AEME Excretion (micromoles) | Mean Cocaine Excretion (micromoles) | Molar Ratio (AEME/Cocaine) | Reference |

| Smoked | 100 mg cocaine base | 0.85 (range: 0.093 - 3.7) | 1.6 (range: 0.25 - 4.3) | 0.58 | [1] |

| Intravenous | 0.6 mg/kg bolus | 0.0077 (range: 0 - 0.034) | 3.0 (range: 0.74 - 7.31) | ~0.0026 | [1] |

| Intranasal | 2 mg/kg | 0.042 (range: 0 - 0.14) | 4.1 (range: 1.3 - 14) | ~0.0102 | [1] |

Table 4: Pharmacokinetic and Toxicological Parameters of this compound

| Parameter | Value | Reference |

| Half-life in plasma | Approximately 1 hour | [7] |

| Primary metabolism site | Liver | [7] |

| Primary excretion route | Urine | [7] |

| Neurotoxicity compared to cocaine | More neurotoxic in rat primary hippocampal cell cultures | [3][4][5] |

Experimental Protocols

The following sections detail the methodologies for key experiments related to this compound research.

Synthesis of this compound Methyl Ester (AEME)

A common method for the synthesis of AEME involves the pyrolysis of cocaine hydrochloride. A detailed protocol is described by Garcia et al. (2019)[8]:

-

Purification of Cocaine: Cocaine hydrochloride is purified to approximately 95% purity.

-

Conversion to Salt Form: The purified cocaine is dissolved in diethyl ether, and hydrochloric acid is bubbled through the solution to convert it into its salt form, cocaine hydrochloride.

-

Pyrolysis: The synthesized cocaine hydrochloride is then used as the starting material for the synthesis of AEME through a controlled heating process. The precise temperature and duration of heating are critical for maximizing the yield of AEME.

Extraction of this compound from Biological Samples (Urine)

A widely used method for the extraction of AEME from urine for GC-MS analysis is liquid-liquid extraction. A representative protocol is described by Kintz et al.[6]:

-

Sample Preparation: A 1 mL urine sample is used.

-

Internal Standard Addition: Deuterated internal standards are added to the sample for quantification.

-

Liquid-Liquid Extraction: A three-step liquid-liquid extraction is performed at a pH of 8.4 using a solvent mixture of chloroform, isopropanol, and n-heptane (50:17:33, v/v).

-

Derivatization: The extracted analytes are derivatized using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to improve their chromatographic properties.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a general protocol for the GC-MS analysis of AEME, based on methodologies described in the literature[6][9][10]:

-

Injection: 1-2 µL of the derivatized extract is injected into the GC-MS system.

-

GC Column: A capillary column suitable for drug analysis is used (e.g., a fused-silica capillary column).

-

Oven Temperature Program: A temperature program is employed to separate the analytes. An example program might be: initial temperature of 70°C, ramped to 290°C at a specific rate.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode.

-

Selected Ion Monitoring (SIM): For quantitative analysis, the mass spectrometer is operated in SIM mode, monitoring characteristic ions of AEME (e.g., m/z 82, 152, 166, 181).[6]

Signaling Pathways and Logical Relationships

This compound exerts its biological effects through interactions with specific cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

This compound Metabolism

AEME is metabolized in the liver through several pathways, including hydrolysis and oxidation.

Cholinergic Signaling Pathway Activation by this compound

AEME has been shown to act as a partial agonist at M1 and M3 muscarinic cholinergic receptors, leading to downstream cellular effects.

Apoptotic Pathway Activation by this compound

The neurotoxicity of AEME is, in part, mediated by the activation of the intrinsic and extrinsic apoptotic pathways, leading to programmed cell death.

Conclusion

The discovery of this compound has profoundly impacted our understanding of cocaine use, particularly the smoking of crack cocaine. More than just a biomarker, AEME is a pharmacologically active compound with significant neurotoxic properties that contribute to the overall harm associated with crack cocaine abuse. The quantitative data and experimental protocols presented in this guide provide a valuable resource for researchers and drug development professionals. The visualization of the signaling pathways affected by AEME offers a clearer picture of its mechanisms of action at the cellular level. Continued research into the pharmacology and toxicology of this compound is essential for developing more effective strategies for the prevention and treatment of crack cocaine addiction and its associated health consequences.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A pyrolysis product, this compound methyl ester (methylecgonidine), is in the urine of cocaine smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Neurotoxicity of this compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evidence of crack use by this compound methylester identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound methyl ester (AEME), a cocaine pyrolysis product, impairs glutathione-related enzymes response and increases lipid peroxidation in the hippocampal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Testing human hair and urine for this compound methyl ester, a pyrolysis product of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. faa.gov [faa.gov]

toxicological effects of anhydroecgonine methyl ester

An in-depth technical guide on the (AEME), a primary pyrolysis product of crack cocaine, designed for researchers, scientists, and drug development professionals.

Abstract

Anhydroecgonine methyl ester (AEME) is a significant, biologically active pyrolysis product formed during the smoking of crack cocaine.[1][2][3] Initially considered primarily a biomarker for crack cocaine use, emerging evidence has highlighted its own distinct and significant toxicological profile.[3][4] This technical guide provides a comprehensive overview of the current understanding of the toxicological effects of AEME, with a focus on its neurotoxicity, metabolic pathways, and the underlying molecular mechanisms. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical signaling pathways and experimental workflows are visualized to offer a thorough resource for the scientific community.

Introduction

The pyrolysis of cocaine during the smoking of "crack" results in the formation of this compound methyl ester (AEME), also known as methylecgonidine.[1][2][3] This compound is readily absorbed through the lungs and exhibits a broad tissue distribution.[3] While the toxicity of cocaine is well-documented, the contribution of AEME to the overall health consequences of crack cocaine use is an area of growing research. Studies have indicated that AEME possesses its own unique pharmacological and toxicological properties, distinct from those of cocaine, and may even potentiate some of cocaine's adverse effects.[5][6] This guide will delve into the specifics of AEME's toxicity, providing a detailed examination of its effects on cellular and systemic levels.

Toxicokinetics and Metabolism

AEME is rapidly absorbed into the bloodstream following inhalation and is metabolized primarily in the liver.[3] It has a reported half-life of approximately one hour and is mainly excreted in the urine.[3] The metabolism of AEME involves both hydrolytic and oxidative pathways, leading to the formation of several metabolites.

Metabolic Pathways

The biotransformation of AEME involves several key enzymatic reactions. The primary metabolic pathways include hydrolysis of the methyl ester group and oxidation of the tropane (B1204802) ring. A diagram of the metabolic pathways is presented below.

Toxicological Effects

AEME exhibits a range of toxicological effects, with the most pronounced being neurotoxicity. It also impacts the cardiovascular system and induces oxidative stress.

Neurotoxicity

AEME has been demonstrated to be a neurotoxic agent, with some studies suggesting it has a greater neurotoxic potential than cocaine.[1][7] Its neurotoxic effects are primarily mediated through its interaction with muscarinic cholinergic receptors.[1][7]

AEME acts as a partial agonist at M1 and M3 muscarinic acetylcholine (B1216132) receptors.[3][4] This interaction is believed to trigger a cascade of intracellular events leading to neuronal cell death. The neurotoxicity induced by AEME can be prevented by the muscarinic antagonist atropine, confirming the involvement of these receptors.[1][7] When combined with cocaine, AEME can activate both non-apoptotic (via caspase-9) and apoptotic (via caspase-8) pathways, leading to a more rapid reduction in neuronal viability.[3]

The neurotoxic effects of AEME have been quantified in several in vitro studies. The following tables summarize key findings.

Table 1: Effect of AEME on Neuronal Viability in Rat Primary Hippocampal Cell Cultures

| Compound | Concentration | Exposure Time | % Viable Cells (mean ± SD) | Reference |

| AEME | > 0.1 mM | 24 hours | 64.6 ± 8.2 | [4] |

| Cocaine | 2 mM | 24 hours | 67.3 ± 7.1 | [4] |

| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 48 hours | Reduced by 78.5% | [4] |

Table 2: Effect of AEME on Caspase-3 Activity in Rat Primary Hippocampal Cell Cultures

| Compound | Concentration | Exposure Time | Effect on Caspase-3 Activity | Reference |

| AEME | 0.1 mM and 1.0 mM | 6 hours | Increased | [1][2][8] |

| Cocaine | 1 mM | 3 and 6 hours | Increased | [1][2][8] |

Oxidative Stress

AEME has been shown to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and imbalancing the activity of glutathione-associated enzymes.[3][4] In vivo studies have demonstrated that AEME administration in rats leads to increased protein oxidation in the striatum.[9]

Table 3: In Vivo Effects of AEME on Oxidative Stress Parameters in Rats

| Dose (intracerebroventricular) | Brain Region | Parameter | Effect | Reference |

| 100 μg | Striatum | Advanced Oxidation Protein Products | Increased | [9] |

| 100 μg | Striatum | Glutathione Peroxidase Activity | Increased | [9] |

Experimental Protocols

This section provides a detailed methodology for a key experiment cited in this guide: the in vitro assessment of AEME neurotoxicity using rat primary hippocampal cell cultures.

In Vitro Neurotoxicity Assessment

-

Tissue Isolation: Hippocampi are dissected from the brains of neonatal (P0-P1) Wistar rats under sterile conditions.

-

Cell Dissociation: The tissue is enzymatically digested with trypsin and then mechanically dissociated into a single-cell suspension.

-

Plating: Cells are plated on poly-L-lysine-coated 96-well plates at a density of 2 x 10^5 cells/cm².

-

Culture: Cells are maintained in Neurobasal medium supplemented with B27 and L-glutamine in a humidified incubator at 37°C with 5% CO2 for 7 days before treatment.

-

On day 7, the culture medium is replaced with fresh medium containing various concentrations of AEME, cocaine, or a combination of both.

-

Control wells receive vehicle only.

-

The cells are incubated for specified periods (e.g., 3, 6, 12, 24, or 48 hours).

-

MTT Assay (Cell Viability):

-

After incubation, MTT solution is added to each well and incubated for 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization solution.

-

The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the control.

-

-

LDH Assay (Cytotoxicity):

-

The release of lactate (B86563) dehydrogenase (LDH) into the culture medium is measured using a commercially available kit.

-

LDH activity is determined by measuring the rate of NADH consumption.

-

-

Caspase-3 Activity Assay (Apoptosis):

-

Caspase-3 activity is measured using a fluorometric assay that detects the cleavage of a specific substrate.

-

The fluorescence of the cleaved product is quantified to determine caspase-3 activity.

-

Conclusion

This compound methyl ester is not merely an inert byproduct of crack cocaine combustion but a potent psychoactive and toxic compound that contributes significantly to the adverse health effects associated with crack cocaine use. Its demonstrated neurotoxicity, mediated through muscarinic cholinergic receptors, and its ability to induce oxidative stress underscore the need for further research into its specific roles in addiction, neurodegeneration, and other pathologies. This guide provides a foundational understanding of the toxicological effects of AEME, offering valuable data and protocols to aid researchers in this critical area of study. A deeper comprehension of AEME's mechanisms of action will be instrumental in developing more effective therapeutic interventions for individuals struggling with crack cocaine addiction and its severe health consequences.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for Culturing Rat Hippocampal Neurons: R&D Systems [rndsystems.com]

- 5. faa.gov [faa.gov]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

- 7. Frontiers | Procedures for Culturing and Genetically Manipulating Murine Hippocampal Postnatal Neurons [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolism and Biotransformation of Anhydroecgonine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroecgonine methyl ester (AEME), also known as methylecgonidine, is a primary pyrolysis product formed during the smoking of crack cocaine.[1][2][3][4] Its presence in biological specimens serves as a specific biomarker to confirm this route of cocaine administration.[5][6] Understanding the metabolic fate and biotransformation pathways of AEME is crucial for forensic toxicology, clinical diagnostics, and for elucidating its own pharmacological and toxicological effects. This technical guide provides a comprehensive overview of AEME metabolism, including detailed experimental protocols, quantitative data, and visual representations of the key pathways involved.

Metabolic Pathways of this compound Methyl Ester

The biotransformation of AEME proceeds through several key pathways, primarily involving hydrolysis and oxidation. The major metabolites identified include this compound (AE), anhydronorecgonine methyl ester (ANEME), and this compound methyl ester N-oxide (AEMENO).[7][8] In the presence of ethanol, AEME can also undergo transesterification to form this compound ethyl ester (AEEE) and anhydronorecgonine ethyl ester (ANEEE).[8]

The primary enzyme responsible for the hydrolysis of AEME to AE in human plasma is butyrylcholinesterase.[1] This enzymatic degradation is complemented by chemical hydrolysis, particularly at a basic pH.[1] Oxidative metabolism, occurring primarily in the liver, leads to the formation of ANEME and AEMENO.[7][8]

Key Metabolites:

-

This compound (AE): The hydrolysis product of AEME.

-

Anhydronorecgonine methyl ester (ANEME): An oxidative metabolite.

-

This compound methyl ester N-oxide (AEMENO): An N-oxidation product.[7]

-

This compound ethyl ester (AEEE): Formed via transesterification in the presence of ethanol.[9]

-

Anhydronorecgonine ethyl ester (ANEEE): An oxidative and transesterification product.[8]

Quantitative Data on AEME and its Metabolites

The following tables summarize key quantitative data related to the analysis and stability of AEME and its primary metabolite, AE.

Table 1: Stability of this compound Methyl Ester (AEME) in Human Plasma [1]

| Temperature | Time to 50% Hydrolysis to this compound (AE) |

| Room Temperature | 5 days |

| 4°C | 13 days |

Table 2: Concentrations of this compound Methyl Ester (AEME) in Biological Samples from Cocaine Users [10]

| Biological Matrix | Concentration Range | Number of Positive Samples (n) |

| Hair | 0.2 - 2.4 ng/mg | 7 |

| Urine | 4 - 226 ng/mL | 12 |

Table 3: Analytical Detection Limits for AEME and Related Compounds

| Analyte | Method | Matrix | Limit of Detection (LOD) | Linearity Range | Reference |

| AEME | GC-MS | Hair | ~0.2 ng/mg | 0.2 - 50 ng/mg | [10] |

| AEME | GC-MS | Urine | ~1 ng/mL | 10 - 2000 ng/mL | [10] |

| AEME | GC-MS | Serum | Not specified | 3 - 34 ng/mL (detected range) | [5] |

| AEME | LC-MS/MS | Urine | Not specified | 1.0 - 100 ng/mL | [11] |

| AEME | GC-FID | Urine | 0.1 µg/mL | Not specified | [12] |

Experimental Protocols

In Vitro Metabolism of AEME using Rat Liver Microsomes

This protocol is adapted from methodologies described for studying drug metabolism in liver microsomes.[3][7][8][13][14]

1. Materials and Reagents:

-

Rat liver microsomes (commercially available or prepared by standard procedures)

-

This compound methyl ester (AEME)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile (B52724) or ethyl acetate)

-

Internal standard for analytical quantification

2. Incubation Procedure:

-

Prepare incubation mixtures in microcentrifuge tubes or a 96-well plate on ice.

-

To each tube/well, add phosphate buffer, MgCl₂, and rat liver microsomes to a final protein concentration of approximately 0.5 mg/mL.

-

Add AEME to the desired final concentration (e.g., 1-10 µM).

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.

-

Terminate the reaction at each time point by adding two volumes of ice-cold organic solvent.

-

Vortex the samples and centrifuge to precipitate the microsomal proteins.

-

Transfer the supernatant to a new tube for analysis.

3. Analytical Method:

-

Analyze the supernatant for the presence of AEME and its metabolites using a validated LC-MS/MS or GC-MS method.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of AEME in Urine

This protocol is a generalized procedure based on established methods for the detection of AEME in urine.[5][10][12]

1. Sample Preparation and Extraction:

-

To 1 mL of urine, add an internal standard (e.g., deuterated AEME or a related compound).

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.

-

SPE: Condition an appropriate SPE cartridge. Load the sample, wash the cartridge, and elute the analytes with a suitable solvent.

-

Liquid-Liquid Extraction: Adjust the sample pH to basic (e.g., pH 9.5) and extract with an organic solvent (e.g., chloroform/isopropanol).

-

-

Evaporate the eluate/extract to dryness under a stream of nitrogen.

2. Derivatization:

-

Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS).

-

Heat the sample (e.g., at 70°C for 20-30 minutes) to facilitate the derivatization of polar functional groups.

3. GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Conditions (example):

-

Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS).

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C).

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of AEME and the internal standard.

-

Signaling Pathways Affected by this compound Methyl Ester

AEME has been shown to interact with the cholinergic system, specifically acting as a partial agonist at M1 and M3 muscarinic acetylcholine (B1216132) receptors.[2] This interaction can lead to an increase in intracellular calcium levels, which may contribute to the observed neurotoxicity of AEME.

References

- 1. Studies on in vitro degradation of this compound methyl ester (methylecgonidine) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M1 and M3 muscarinic receptors may play a role in the neurotoxicity of this compound methyl ester, a cocaine pyrolysis product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatographic-mass spectrometric detection of this compound methyl ester (methylecgonidine) in human serum as evidence of recent smoking of crack - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Identification of this compound methyl ester N-oxide, a new metabolite of this compound methyl ester, using electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of this compound Ethyl Ester in the Urine of a Drug Overdose Victim | National Institute of Justice [nij.ojp.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. scielo.br [scielo.br]

- 13. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 14. oyc.co.jp [oyc.co.jp]

Anhydroecgonine's Duality: An In-Depth Technical Guide to its In Vivo and In Vitro Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydroecgonine methyl ester (AEME), the primary pyrolysis product of crack cocaine, has emerged as a significant area of research due to its distinct and potent pharmacological effects. Initially considered merely a biomarker for crack cocaine use, a growing body of evidence now demonstrates that AEME is a pharmacologically active compound with significant neurotoxic and behavioral effects that differ from and, in some cases, potentiate those of cocaine. This technical guide provides a comprehensive overview of the current understanding of AEME's effects, contrasting findings from in vivo and in vitro studies to offer a complete picture for researchers and drug development professionals. This document details the experimental protocols used in key studies, presents quantitative data in a clear, comparative format, and visualizes the complex biological pathways involved.

I. Comparative Analysis of In Vivo and In Vitro Effects

The effects of this compound have been investigated across various experimental models, from isolated cellular systems to whole organisms. This section summarizes and compares the key quantitative findings from these studies.

Table 1: In Vitro Neurotoxicity of this compound (AEME)

| Assay Type | Cell Line/Primary Culture | AEME Concentration | Cocaine Concentration | Incubation Time | Key Findings | Reference |

| MTT Assay | Rat Primary Hippocampal Neurons | > 0.1 mM | 2 mM | 24 hours | AEME is more neurotoxic than cocaine.[1][2] | [1][2] |

| Rat Primary Hippocampal Neurons | 1 mM (AEME) + 2 mM (Cocaine) | N/A | 48 hours | Additive neurotoxic effect observed.[1][2] | [1][2] | |

| LDH Assay | Rat Primary Hippocampal Neurons | Various | 2 mM | 24 & 48 hours | Cocaine increased LDH release, while AEME did not show a significant effect alone.[1] | [1] |

| Caspase-3 Activity | Rat Primary Hippocampal Neurons | 0.1 mM and 1.0 mM | 1 mM | 6 hours | AEME and cocaine both increased caspase-3 activity, indicating apoptosis.[1][2] | [1][2] |

| Lipid Peroxidation | Hippocampal Cell Culture | 1 mM | 2 mM | 48 hours | AEME, cocaine, and their combination increased malondialdehyde (MDA) levels, with an additive effect for the combination.[3][4] | [3][4] |

| Caspase-9 & -8 Activation | Rat Primary Hippocampal Neurons | 1 mM | 2 mM | 6-12 hours | AEME activates caspase-9 at 6h and caspase-8 at 12h. The combination with cocaine accelerates this process.[5][6] | [5][6] |

Table 2: In Vivo Behavioral and Neurochemical Effects of this compound (AEME)

| Study Type | Animal Model | AEME Dose | Cocaine Dose | Administration Route | Key Findings | Reference |

| Behavioral Sensitization | Male Wistar Rats | 3 mg/kg | 15 mg/kg | Intraperitoneal | AEME alone does not induce behavioral sensitization but potentiates cocaine-induced sensitization.[7][8] | [7][8] |

| Dopamine (B1211576) Levels | Male Wistar Rats | 3 mg/kg | 15 mg/kg | Intraperitoneal | AEME increases dopamine levels in the caudate-putamen. The combination with cocaine leads to the highest increase in both the caudate-putamen and nucleus accumbens.[7][8] | [7][8] |

| Cognitive Function | Rats | Not specified | Not specified | Not specified | AEME impairs long-term spatial working memory.[7] | [7] |

| Oxidative Stress | Rats | Not specified | Not specified | Not specified | AEME induces protein oxidation in the striatum.[7] | [7] |

| Melatonin (B1676174) Synthesis | Rats | Not specified | Not specified | Not specified | AEME impairs melatonin synthesis.[9] | [9] |

II. Signaling Pathways and Mechanisms of Action

This compound exerts its effects through a complex interplay of various signaling pathways. The following diagrams illustrate the key mechanisms identified in the literature.

AEME's Cholinergic and Apoptotic Signaling Pathway

Caption: AEME potentiates cocaine's effects on dopamine levels and behavior.

III. Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, intended to facilitate the replication and extension of these findings.

A. In Vitro Assays

-

Objective: To assess cell metabolic activity as an indicator of cell viability.

-

Materials:

-

Rat primary hippocampal neuron cultures

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed primary hippocampal neurons in 96-well plates at a desired density and allow them to adhere and grow.

-

Treat the cells with various concentrations of AEME, cocaine, or a combination of both for the specified duration (e.g., 24 or 48 hours). Include untreated control wells.

-

Following treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the culture medium without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control group using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

Objective: To quantify cell death by measuring the release of LDH from damaged cells into the culture medium.

-

Materials:

-

Rat primary hippocampal neuron cultures

-

96-well plates

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and stop solution)

-

Microplate reader

-

-

Procedure:

-

Culture and treat cells with AEME and/or cocaine as described for the MTT assay.

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

-

Add the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

-

Spontaneous LDH Release: from untreated cells.

-

Maximum LDH Release: from cells treated with a lysis buffer (provided in the kit).

-

-

-

Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis.

-

Materials:

-

Treated and untreated cell lysates

-

Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

-

Microplate reader

-

-

Procedure:

-

After treatment with AEME and/or cocaine, harvest the cells and prepare cell lysates using the lysis buffer provided in the kit.

-

Determine the protein concentration of each cell lysate.

-

In a 96-well plate, add a consistent amount of protein (e.g., 50-200 µg) from each lysate to separate wells.

-

Prepare the reaction buffer containing DTT as per the kit's instructions.

-

Add the reaction buffer to each well containing the cell lysate.

-

Add the DEVD-pNA substrate to each well to initiate the reaction.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

The results are often expressed as a fold-increase in caspase-3 activity in the treated samples compared to the untreated control.

-

B. In Vivo Assays

-

Objective: To assess the effect of AEME on cocaine-induced behavioral sensitization by measuring locomotor activity.

-

Apparatus:

-

Open field arenas equipped with infrared beams or a video tracking system.

-

-

Procedure:

-

Habituate adult male Wistar rats to the testing room for at least 30 minutes before each session.

-

On alternating days for a total of 9 days, administer intraperitoneal injections of saline, AEME (3 mg/kg), cocaine (15 mg/kg), or a combination of AEME and cocaine.

-

Immediately after each injection, place the rat in the open field arena and record locomotor activity for a set duration (e.g., 60 minutes).

-

After the 9-day treatment period, subject the rats to a 7-day withdrawal period.

-

On day 17, administer a challenge injection of the respective drug(s) and again measure locomotor activity.

-

-

Data Analysis:

-

Quantify locomotor activity by measuring parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

-

Compare the locomotor response to the challenge injection on day 17 with the response on day 1 to determine the development of behavioral sensitization.

-

-

Objective: To measure extracellular dopamine levels in specific brain regions.

-

Procedure:

-

Implant a microdialysis probe into the caudate-putamen or nucleus accumbens of anesthetized rats using stereotaxic surgery.

-

Allow the rats to recover from surgery.

-

On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer AEME and/or cocaine and continue to collect dialysate samples.

-

Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

-

HPLC-ECD System:

-

A reverse-phase C18 column is typically used for separation.

-

The mobile phase often consists of a phosphate/citrate buffer with methanol (B129727) and an ion-pairing agent.

-

The electrochemical detector is set at an oxidizing potential sufficient to detect dopamine.

-

-

Data Analysis:

-

Quantify dopamine levels by comparing the peak areas in the samples to a standard curve of known dopamine concentrations.

-

Express the results as a percentage of the baseline dopamine levels.

-

-

Objective: To determine the binding affinity of AEME for muscarinic acetylcholine (B1216132) receptors.

-

Materials:

-

Rat brain tissue or cells expressing specific muscarinic receptor subtypes.

-

Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).

-

Assay buffer.

-

Unlabeled competitor (e.g., atropine for non-specific binding, and AEME for competition assay).

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

-

-

Procedure:

-

Prepare cell membranes from the brain tissue or transfected cells.

-

Saturation Assay: Incubate the membranes with increasing concentrations of the radioligand in the presence and absence of a saturating concentration of an unlabeled antagonist (to determine non-specific binding).

-

Competition Assay: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of AEME.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) from the saturation assay, and the inhibitory constant (Ki) for AEME from the competition assay.

-

IV. Conclusion

The research on this compound has significantly evolved, establishing it as a neuroactive compound with a distinct pharmacological profile. In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms of AEME's neurotoxicity, highlighting its action on muscarinic receptors and the induction of apoptotic pathways. Complementing these findings, in vivo research has demonstrated the behavioral consequences of AEME exposure, particularly its ability to potentiate the addictive properties of cocaine and its impact on neurotransmitter systems.

For drug development professionals, the dual cholinergic and dopaminergic influence of AEME presents a complex challenge and a potential therapeutic target. Understanding the synergistic neurotoxicity of AEME and cocaine is crucial for developing effective treatments for crack cocaine addiction and its associated neurocognitive impairments. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for furthering our understanding of this compound and for the development of novel therapeutic strategies. Future research should continue to explore the intricate interactions between AEME and various neurotransmitter systems and to investigate potential neuroprotective agents that can mitigate its harmful effects.

References

- 1. Open field test in rats [protocols.io]

- 2. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. besjournal.com [besjournal.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. anilocus.com [anilocus.com]

- 6. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Anhydroecgonine for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydroecgonine and its methyl ester (AEME) are compounds of significant interest in neuroscience and pharmacology, primarily due to their association with the pyrolysis of cocaine. This technical guide provides an in-depth overview of the synthesis of this compound, catering to the needs of researchers and drug development professionals. It details a well-established synthetic route commencing from cocaine hydrochloride and also explores an alternative pathway originating from cycloheptatriene (B165957), offering a potential avenue for researchers without access to cocaine as a starting material. This document further collates quantitative data from relevant studies, presents detailed experimental protocols for neurotoxicity assessment, and visualizes key signaling pathways and experimental workflows implicated in the biological activity of this compound methyl ester.

Introduction

This compound is a tropane (B1204802) alkaloid and a key pyrolysis product formed when cocaine base is smoked. Its methyl ester, this compound methyl ester (AEME), is a significant biomarker for detecting "crack" cocaine use. Beyond its forensic relevance, AEME has been shown to possess intrinsic psychoactive and neurotoxic properties, making it a crucial subject of study for understanding the full pharmacological and toxicological profile of smoked cocaine. This guide aims to provide researchers with the necessary technical information to synthesize and study this compound and its derivatives in a laboratory setting.

Synthesis of this compound Methyl Ester (AEME) from Cocaine

A widely cited method for the synthesis of AEME for research purposes starts from cocaine hydrochloride. This two-step process involves the dehydration of ecgonine, obtained from the hydrolysis of cocaine, followed by esterification.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is adapted from established research methodologies.

Materials:

-

Cocaine hydrochloride

-

Concentrated hydrochloric acid (HCl)

-

Water (deionized or distilled)

-

Diethyl ether

Procedure:

-

A solution of cocaine hydrochloride (e.g., 5 mM, 1.70 g) is refluxed in concentrated hydrochloric acid (50 ml) for 24 hours.

-

After reflux, the mixture is allowed to cool to room temperature.

-

The cooled mixture is diluted with water (30 ml).

-

To remove benzoic acid, the aqueous solution is extracted with diethyl ether (2 x 255 ml).

-

The aqueous phase, containing the this compound hydrochloride, is collected and the solvent is evaporated under vacuum to dryness.

-

The resulting white solid is further dried under vacuum at 100°C for 24 hours to yield crude this compound hydrochloride.

Experimental Protocol: Synthesis of this compound Methyl Ester (AEME)

Materials:

-

This compound hydrochloride (crude from the previous step)

-

Dry gaseous hydrogen chloride (HCl)

Procedure:

-

A solution is prepared with dry methanol (50 ml) and the crude this compound hydrochloride (e.g., 3 mM, 0.61 g).

-

The solution is stirred while dry gaseous HCl is bubbled through it for 4 hours.

-

Following the HCl bubbling, the mixture is refluxed for 6 hours.

-

The solvent is then evaporated under vacuum.

-

The remaining yellow oil is dried under vacuum for 24 hours to yield crude AEME.

Quantitative Data

| Parameter | Value | Reference |

| This compound Hydrochloride Synthesis | ||

| Starting Material | 1.70 g Cocaine Hydrochloride | [1] |

| Product | 0.96 g Crude this compound Hydrochloride | [1] |

| Yield | 95% (crude) | [1] |

| Melting Point | 239°C–244°C | [1] |

| AEME Synthesis | ||

| Starting Material | 0.61 g this compound Hydrochloride | [1] |

| Product | 0.50 g Crude AEME | [1] |

| Yield | 99% (crude) | [1] |

Alternative Synthesis of this compound Derivatives from Cycloheptatriene

An alternative synthetic route that avoids the use of cocaine as a starting material has been described in patent literature. This method involves the reaction of a cycloheptatriene derivative with a primary amine.

General Reaction Scheme

The core of this synthesis is the reaction between cycloheptatrienecarbonitrile and a primary amine, such as methylamine, in the presence of a base to form the this compound nitrile derivative. Subsequent hydrolysis and esterification would yield the desired this compound ester.

Caption: General workflow for the synthesis of this compound derivatives from cycloheptatriene.

Neurotoxicity of this compound Methyl Ester (AEME)

AEME has been demonstrated to be a neurotoxic agent, with a greater neurotoxic potential than cocaine in some studies. Its mechanism of action involves the activation of specific signaling pathways leading to neuronal cell death.

Experimental Workflow for Neurotoxicity Assessment

The following workflow is a composite representation of methodologies used in studies investigating AEME's neurotoxic effects.

Caption: A typical experimental workflow for assessing the neurotoxicity of AEME.

Quantitative Data on Neurotoxicity

The following table summarizes key quantitative findings from neurotoxicity studies of AEME.

| Assay | Treatment | Concentration | Exposure Time | Result | Reference |

| Cell Viability (MTT) | AEME | > 10⁻³ mM | 48 h | Reduction in neuronal viability | [1] |

| Cocaine | > 2 mM | 48 h | Reduction in neuronal viability | [1] | |

| Cocaine-AEME Combination | 2mM Cocaine + 1mM AEME | 48 h | 78.5% cellular death (additive effect) | [1] | |

| LDH Release | AEME | Various | 24 & 48 h | No significant alteration | [1] |

| Cocaine | 2 mM | 24 h | 21.8 ± 0.5 pmol NADH consumption/min/cell | [1] | |

| Cocaine | 2 mM | 48 h | 32.1 ± 1.6 pmol NADH consumption/min/cell | [1] | |

| Caspase-3 Activity | AEME | 0.1 and 1.0 mM | 6 h | Increased activity | |

| Cocaine | 1 mM | 3 & 6 h | Increased activity |

Signaling Pathways Involved in AEME-Induced Neurotoxicity

AEME's neurotoxic effects are mediated through specific signaling cascades, primarily involving muscarinic cholinergic receptors and the caspase-dependent apoptotic pathway.

Muscarinic Cholinergic Receptor Pathway

AEME has been shown to have an affinity for muscarinic cholinergic receptors, and its neurotoxicity can be prevented by the muscarinic antagonist atropine. This suggests that AEME acts as a cholinergic agonist, leading to downstream effects that contribute to cell death.

Caption: Proposed signaling pathway of AEME via muscarinic cholinergic receptors.

Caspase-Dependent Apoptotic Pathway

Studies have demonstrated that AEME exposure leads to the activation of caspase-9 and caspase-8, key initiators of the intrinsic and extrinsic apoptotic pathways, respectively. This culminates in the activation of executioner caspases, such as caspase-3, leading to programmed cell death.

References

The Unseen Agonists: A Technical Guide to the Pharmacology of Cocaine Pyrolysis Products

For Researchers, Scientists, and Drug Development Professionals

When cocaine is heated for inhalation, as with "crack" cocaine, it undergoes thermal degradation, or pyrolysis, creating a cocktail of chemical compounds with their own distinct and significant pharmacological effects. This guide provides an in-depth examination of the pharmacology of these pyrolysis products, moving beyond cocaine itself to elucidate the complex bioactivity of its smoke. The primary focus will be on the most abundant and studied pyrolysis product, anhydroecgonine methyl ester (AEME), also known as methylecgonidine (B1201409) (MED), and its toxicological implications.

The Chemistry of Cocaine Pyrolysis

Cocaine base, when heated, does not simply vaporize. The high temperatures initiate a chemical transformation, leading to the formation of several byproducts. The major pyrolysis product formed is this compound methyl ester (AEME).[1] Other reported pyrolysis products include benzoic acid, methyl benzoate, and various isomers.[1][2] The formation of these compounds is significant as they are inhaled along with the volatilized cocaine, contributing to the overall pharmacological and toxicological profile of smoked cocaine.

Pharmacology of this compound Methyl Ester (AEME)

AEME is not merely an inactive biomarker of crack cocaine use; it is a pharmacologically active compound with significant effects on multiple organ systems.[3][4]

Neuropharmacology and Neurotoxicity

AEME readily crosses the blood-brain barrier and exerts significant neurotoxic effects.[5][6][7] Studies have shown that AEME is more neurotoxic than cocaine itself, and their combined presence results in a synergistic or additive neurotoxic effect.[5][6][7][8]

The primary mechanism of AEME's neurotoxicity appears to be mediated through its action on muscarinic cholinergic receptors.[5][8][9] AEME acts as a partial agonist at M1 and M3 muscarinic receptors.[3][10][11] This interaction is believed to trigger apoptotic pathways in neurons.[3][6][7][10] Specifically, AEME has been shown to activate caspase-9 and subsequently caspase-8, leading to neuronal death.[3][6][7][10] This is in contrast to cocaine, which appears to induce neuronal death through different pathways.[6][7] The neurotoxic effects of AEME can be attenuated by the muscarinic antagonist atropine, further supporting the role of the cholinergic system in its mechanism of action.[5][8][9]

Furthermore, when co-administered with cocaine, AEME potentiates cocaine-induced behavioral sensitization and increases dopamine (B1211576) levels in key brain regions like the caudate-putamen and nucleus accumbens.[11] This suggests that AEME may play a role in the addictive properties of crack cocaine.[11]

AEME has also been shown to impair the synthesis of melatonin (B1676174) in the pineal gland through a muscarinic receptor-mediated mechanism.[12] This could have broader implications for the circadian rhythm and neuroprotective functions in users.[12] Additionally, AEME impairs the response of glutathione-related enzymes and increases lipid peroxidation in hippocampal cells, indicating an induction of oxidative stress.[13]

Cardiovascular Effects

The cardiovascular effects of AEME are complex and appear to differ from those of cocaine. While cocaine is a well-known sympathomimetic that increases heart rate and blood pressure,[14][15][16] AEME has been shown to produce hypotension and tachycardia in vivo.[17][18] These effects are consistent with muscarinic agonism and can be antagonized by atropine.[17] In vitro studies have also suggested that AEME has muscarinic agonist effects, leading to decreased contractility in cardiac cells.[17]

Pulmonary Effects

Direct exposure of the lungs to cocaine pyrolysis products contributes to a range of pulmonary complications.[19][20][21] Methylecgonidine (AEME) has been shown to induce bronchoconstriction in guinea pigs.[22] This effect is thought to be a result of direct irritation of the pulmonary tract.[22] In contrast, some in vitro studies on isolated tracheal rings have suggested that AEME can have relaxant effects on airway smooth muscle.[23] This discrepancy may be due to the different experimental models and suggests a complex local effect of AEME in the lungs.

Quantitative Toxicological Data

The following tables summarize the quantitative data on the neurotoxicity of AEME and its comparison with cocaine from various studies.

| Compound | Concentration | Exposure Time | Effect | Cell Type | Assay | Reference |

| AEME | > 10⁻¹ mM | 24 h | 35.4% decrease in cell viability | Rat Primary Hippocampal Neurons | MTT | [24] |

| Cocaine | 2 mM | 24 h | 32.7% decrease in cell viability | Rat Primary Hippocampal Neurons | MTT | [24] |

| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 48 h | Additive neurotoxic effect | Rat Primary Hippocampal Neurons | MTT | [5] |

| AEME | 0.1 and 1.0 mM | 6 h | Increased caspase-3 activity | Rat Primary Hippocampal Neurons | Caspase-3 Activity | [5][9] |

| Cocaine | 1 mM | 3 and 6 h | Increased caspase-3 activity | Rat Primary Hippocampal Neurons | Caspase-3 Activity | [5][9] |

| AEME | 1 mM | 24 h | 16.5% decrease in neuronal viability | Hippocampal Cell Culture | MTT | [13] |

| Cocaine | 2 mM | 24 h | 21.6% decrease in neuronal viability | Hippocampal Cell Culture | MTT | [13] |

| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 24 h | 19.0% decrease in neuronal viability | Hippocampal Cell Culture | MTT | [13] |

| AEME | 1 mM | 3 h | 27.4% decrease in GR activity | Hippocampal Cell Culture | Glutathione Reductase Activity | [13] |

| Cocaine | 2 mM | 3 h | 38.4% decrease in GR activity | Hippocampal Cell Culture | Glutathione Reductase Activity | [13] |

| AEME + Cocaine | 1 mM AEME + 2 mM Cocaine | 3 h | 28.3% decrease in GR activity | Hippocampal Cell Culture | Glutathione Reductase Activity | [13] |

Experimental Protocols

Cell Viability Assays (MTT and LDH)

-

Cell Culture: Primary hippocampal cells from Wistar rat embryos are cultured in neurobasal medium supplemented with B27, L-glutamine, and antibiotics.[5]

-

Treatment: Cells are exposed to varying concentrations of AEME, cocaine, or a combination of both for specified time periods (e.g., 12, 24, 48 hours).[5][8]

-

MTT Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is used to assess cell viability by measuring the metabolic activity of the cells. After treatment, MTT solution is added to the cells, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution. The absorbance is then read using a microplate reader.[5][8][9]

-

LDH Assay: The lactate (B86563) dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity. The amount of LDH is quantified by measuring the conversion of a substrate to a colored product, with absorbance read by a microplate reader.[5][8][9]

Caspase-3 Activity Assay

-

Cell Lysis: Following treatment, cells are harvested and lysed to release intracellular contents.[5]

-

Fluorometric Assay: The activity of caspase-3 is measured using a fluorogenic substrate (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspase-3 releases a fluorescent molecule, and the fluorescence is measured using a fluorometer.[5][9]

Muscarinic Receptor Binding Assay

-

Membrane Preparation: Hippocampal membranes are prepared from rat brains.[5]

-

Radioligand Binding: The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [³H]QNB) in the presence or absence of varying concentrations of AEME or a known muscarinic antagonist like atropine.[5]

-

Quantification: The amount of bound radioligand is measured using liquid scintillation counting. The displacement of the radioligand by AEME indicates its affinity for the muscarinic receptors.[5]

Visualizing the Pathways and Processes

AEME-Induced Neurotoxicity Signaling Pathway

Caption: AEME's signaling pathway leading to neuronal apoptosis.

Experimental Workflow for Assessing Neurotoxicity

Caption: Workflow for in vitro neurotoxicity assessment.

Conclusion

The pyrolysis of cocaine produces pharmacologically active compounds, most notably AEME, which contribute significantly to the overall health consequences of smoking crack cocaine. AEME's distinct pharmacological profile, particularly its potent neurotoxicity mediated by muscarinic receptor agonism, underscores the importance of considering these byproducts in research and clinical settings. A deeper understanding of the pharmacology of cocaine pyrolysis products is crucial for developing more effective treatment strategies for addiction and for managing the complex health issues faced by individuals who smoke cocaine. Future research should continue to explore the in vivo effects of these compounds and their interactions with cocaine to fully comprehend the pathophysiology of crack cocaine use.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A study of the thermal decomposition of adulterated cocaine samples under optimized aerobic pyrolytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology of this compound methyl ester: A systematic review of a cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crack cocaine - Wikipedia [en.wikipedia.org]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound methyl ester, a cocaine pyrolysis product, contributes to cocaine-induced rat primary hippocampal neuronal death in a synergistic and time-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound methyl ester, a cocaine pyrolysis product, contributes to cocaine-induced rat primary hippocampal neuronal death in a synergistic and time-dependent manner - ProQuest [proquest.com]

- 8. Neurotoxicity of this compound methyl ester, a crack cocaine pyrolysis product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound methyl ester, a cocaine pyrolysis product, may contribute to cocaine behavioral sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The muscarinic effect of this compound methyl ester, a crack cocaine pyrolysis product, impairs melatonin synthesis in the rat pineal gland - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 13. This compound methyl ester (AEME), a cocaine pyrolysis product, impairs glutathione-related enzymes response and increases lipid peroxidation in the hippocampal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ahajournals.org [ahajournals.org]

- 15. Cocaine and Cardiotoxicity: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]